molecular formula C12H11F3O3 B1390218 Methyl 3-oxo-4-(4-trifluoromethylphenyl)butanoate CAS No. 1048916-84-2

Methyl 3-oxo-4-(4-trifluoromethylphenyl)butanoate

Cat. No. B1390218
CAS RN: 1048916-84-2
M. Wt: 260.21 g/mol
InChI Key: PGZZCICMAOOKOX-UHFFFAOYSA-N
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Description

“Methyl 3-oxo-4-(4-trifluoromethylphenyl)butanoate” is a chemical compound with the molecular formula C11H9F3O3 . It has an average mass of 246.183 Da and a monoisotopic mass of 246.050385 Da . This compound is also known by other names such as “Benzenebutanoic acid, 2,4,5-trifluoro-β-oxo-, methyl ester” and "3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid methyl ester" .


Physical And Chemical Properties Analysis

“Methyl 3-oxo-4-(4-trifluoromethylphenyl)butanoate” is a solid at room temperature . It has a molecular weight of 246.19 . For more detailed physical and chemical properties such as melting point, boiling point, and solubility, one would need to refer to specific product datasheets or chemical databases .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate safety measures .

Future Directions

As for the future directions of “Methyl 3-oxo-4-(4-trifluoromethylphenyl)butanoate”, it’s difficult to predict without specific context. The use and study of this compound would likely depend on its properties and potential applications in fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

methyl 3-oxo-4-[4-(trifluoromethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c1-18-11(17)7-10(16)6-8-2-4-9(5-3-8)12(13,14)15/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZZCICMAOOKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxo-4-(4-trifluoromethylphenyl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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